molecular formula C24H32N6O3S B274395 N-TERT-BUTYL-2-{2-ETHOXY-4-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]PHENOXY}ACETAMIDE

N-TERT-BUTYL-2-{2-ETHOXY-4-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]PHENOXY}ACETAMIDE

Cat. No.: B274395
M. Wt: 484.6 g/mol
InChI Key: XPBNAJNGNRVZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-TERT-BUTYL-2-{2-ETHOXY-4-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]PHENOXY}ACETAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethoxy group, and a phenyl-tetrazole moiety. It is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-{2-ETHOXY-4-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]PHENOXY}ACETAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the phenyl-tetrazole moiety: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions.

    Attachment of the sulfanyl group: The phenyl-tetrazole is then reacted with an appropriate thiol compound to introduce the sulfanyl group.

    Formation of the ethoxy group: This involves the reaction of an appropriate alcohol with an alkylating agent.

    Coupling reactions: The intermediate compounds are then coupled together using suitable coupling agents such as EDCI or DCC to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-{2-ETHOXY-4-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]PHENOXY}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Alkyl halides or alcohols in the presence of a base can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

N-TERT-BUTYL-2-{2-ETHOXY-4-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]PHENOXY}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-{2-ETHOXY-4-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The phenyl-tetrazole moiety can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states. The ethoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-{2-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide
  • N-tert-butyl-2-{2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy}acetamide

Uniqueness

N-TERT-BUTYL-2-{2-ETHOXY-4-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]PHENOXY}ACETAMIDE is unique due to the presence of the phenyl-tetrazole moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with enzymes or receptors are required.

Properties

Molecular Formula

C24H32N6O3S

Molecular Weight

484.6 g/mol

IUPAC Name

N-tert-butyl-2-[2-ethoxy-4-[[2-(1-phenyltetrazol-5-yl)sulfanylethylamino]methyl]phenoxy]acetamide

InChI

InChI=1S/C24H32N6O3S/c1-5-32-21-15-18(11-12-20(21)33-17-22(31)26-24(2,3)4)16-25-13-14-34-23-27-28-29-30(23)19-9-7-6-8-10-19/h6-12,15,25H,5,13-14,16-17H2,1-4H3,(H,26,31)

InChI Key

XPBNAJNGNRVZSK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCSC2=NN=NN2C3=CC=CC=C3)OCC(=O)NC(C)(C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCSC2=NN=NN2C3=CC=CC=C3)OCC(=O)NC(C)(C)C

Origin of Product

United States

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